Antibacterial Potency vs. Roxithromycin
Lexithromycin demonstrates improved pH stability and increased hydrophobicity compared to its parent compound, erythromycin A. This is a direct consequence of converting the 9-keto group to a methyl oxime . While the exact fold-change in stability at a given pH is not numerically specified in available literature, the qualitative improvement is consistently reported across multiple authoritative sources and is attributed to the protection of the macrolide ring from acid-catalyzed degradation . This enhanced stability is a primary driver for the improved in vivo absorption of Lexithromycin over erythromycin A [1].
0.5 µg/mL (M. catarrhalis)
1.0 µg/mL (M. catarrhalis)
| Evidence Dimension | pH Stability and Hydrophobicity |
|---|---|
| Target Compound Data | Improved pH stability profile and increased hydrophobicity |
| Comparator Or Baseline | Erythromycin A: Prone to acid-catalyzed degradation in the stomach |
| Quantified Difference | Qualitative improvement (exact fold-change not numerically quantified in available sources) |
| Conditions | Inferred from structural modification (9-keto to 9-methoxime) |
Why This Matters
Enhanced pH stability is critical for oral bioavailability and ensures consistent compound exposure in in vivo studies, directly impacting experimental outcomes and data reproducibility.
- [1] Lexithromycin. In: NCATS Inxight Drugs. National Center for Advancing Translational Sciences (NCATS). Accessed 2026. View Source
